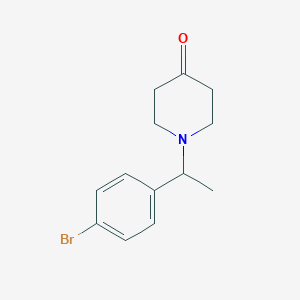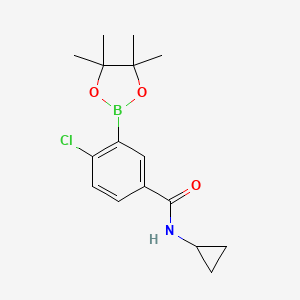![molecular formula C10H10F4O B3078947 3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL CAS No. 1057671-44-9](/img/structure/B3078947.png)
3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL
Overview
Description
3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL (FTFP) is an important organic compound in the field of chemistry. It is a type of fluorinated alcohol and is composed of a single oxygen atom, two fluorine atoms, and a trifluoromethyl group. FTFP has various applications in the field of chemistry, including the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. FTFP is also used as a starting material for the production of fluorinated polymers, as well as for the synthesis of other fluorinated compounds.
Scientific Research Applications
Pharmacokinetics and Metabolism
One study investigated the pharmacokinetics and metabolism of a selective androgen receptor modulator, demonstrating its low clearance, moderate distribution, and extensive metabolism in rats, indicating potential for therapeutic applications in androgen-dependent diseases (Wu et al., 2006).
Potential Therapeutic Uses
- Antitubercular Drug Design : Trifluoromethyl substituents, similar to those in the given compound, have shown importance in antitubercular drug design, suggesting their role in enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents (Thomas, 1969).
- Radiotracer Development : Fluorine-labeled estrogens, incorporating similar structural elements, have been developed for target tissue uptake studies in rats, indicating potential applications in medical imaging and diagnostics (Kiesewetter et al., 1984).
Metabolic Pathways
- Studies have identified various metabolites and metabolic pathways for related compounds, shedding light on their biotransformation and potential effects on biological systems. For instance, the metabolism of a γ-aminobutyric acid type A receptor partial agonist revealed oxidative deamination and aliphatic hydroxylation as key metabolic pathways, which could inform the development of compounds with similar structures for neurological applications (Shaffer et al., 2008).
Environmental Impact and Safety
- The biotransformation of trans-1,1,1,3-tetrafluoropropene, a compound with structural similarities, was investigated to understand its environmental impact and safety profile, highlighting the importance of studying the metabolic fate of fluorinated compounds (Schuster et al., 2009).
properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c11-9-7(4-2-6-15)3-1-5-8(9)10(12,13)14/h1,3,5,15H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYJNXBOZGEPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262044 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL | |
CAS RN |
1057671-44-9 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057671-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)](/img/structure/B3078866.png)

![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)

![1-(Benzo[b]thiophen-7-yl)piperazine](/img/structure/B3078889.png)
![1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078899.png)







